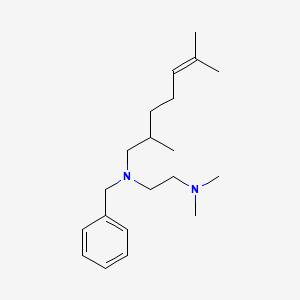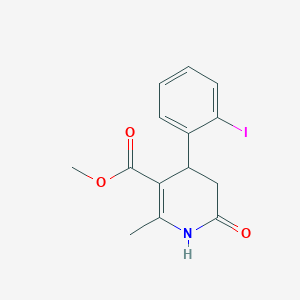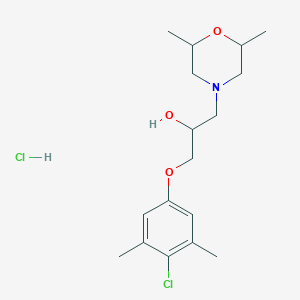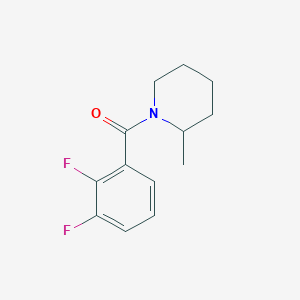![molecular formula C18H14BrClO3 B5120420 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as BBr 3465, is a chemical compound that belongs to the class of chromone derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been proposed that 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function in mice with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its potential use as a fluorescent probe for detecting metal ions, which can be useful in various analytical applications. Another advantage is its potential use as an anti-tumor and anti-inflammatory agent. However, one limitation of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to study its potential as an anti-tumor and anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 and its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 can be synthesized through a multi-step process involving the reaction of 7-hydroxy-6-chloro-4-ethyl-2H-chromen-2-one with 2-bromobenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465.
Applications De Recherche Scientifique
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
7-[(2-bromophenyl)methoxy]-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO3/c1-2-11-7-18(21)23-16-9-17(15(20)8-13(11)16)22-10-12-5-3-4-6-14(12)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFMAKBIBYMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)

![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)

![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)